(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 62147-27-7
VCID: VC21536808
InChI: InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11+;/m1./s1
SMILES: C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl
Molecular Formula: C12H15NO3 · HCl
Molecular Weight: 257.71 g/mol

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

CAS No.: 62147-27-7

VCID: VC21536808

Molecular Formula: C12H15NO3 · HCl

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride - 62147-27-7

Description

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique stereochemistry makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Methods

The synthesis of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. Common steps include the protection of the hydroxyl group, introduction of the benzyl group through nucleophilic substitution, deprotection of the hydroxyl group, and formation of the hydrochloride salt.

Types of Reactions

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions involving reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Chromium trioxideAqueous or organic solvents, temperature control
ReductionLithium aluminum hydride, Sodium borohydrideInert atmosphere, controlled temperature
SubstitutionSodium hydride, Potassium tert-butoxideOrganic solvents, controlled temperature

Biological Activity

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride exhibits biological activity primarily through its interaction with molecular targets such as enzymes or receptors. It has shown potential as a therapeutic agent by modulating hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial in cellular responses to low oxygen conditions.

Applications

  • Chemistry: Used as a chiral building block in organic synthesis.

  • Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions.

  • Medicine: Utilized in the development of pharmaceuticals targeting specific stereochemical configurations.

  • Industry: Applied in the production of fine chemicals and specialty materials.

Research Findings

Recent research highlights the compound's potential in cancer therapy and neuroprotection. Its ability to inhibit the von Hippel-Lindau (VHL) protein leads to increased stability and activity of HIF-1α, which has implications for enhancing the transcriptional response to hypoxia. This makes it a promising candidate for further development in hypoxia-related diseases.

Comparison with Similar Compounds

CompoundKey FeaturesApplications
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acidNatural amino acid derivativeBuilding block in peptide synthesis
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochlorideMethyl ester analogUsed in organic synthesis and drug development
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amideDibenzyl amide derivativePotential applications in medicinal chemistry

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is distinct due to its benzyl group, which imparts unique chemical properties and reactivity compared to similar compounds.

CAS No. 62147-27-7
Product Name (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Molecular Formula C12H15NO3 · HCl
Molecular Weight 257.71 g/mol
IUPAC Name benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11+;/m1./s1
Standard InChIKey LVYXMDJSWLEZMP-DHXVBOOMSA-N
Isomeric SMILES C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O.Cl
SMILES C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl
Canonical SMILES C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl
PubChem Compound 16212860
Last Modified Aug 15 2023

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